ethyl 7-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Description
Ethyl 7-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C19H19FN4O3 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.14411864 g/mol and the complexity rating of the compound is 638. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the Von Hippel-Lindau (VHL) protein , a key component of the cellular machinery that degrades hypoxia-inducible factor (HIF) under normal oxygen conditions . This protein plays a crucial role in cellular response to hypoxia and is implicated in various pathological conditions, including anemia and cancer .
Mode of Action
The compound interacts with the VHL protein, inhibiting its function . This results in the stabilization of HIF, which can then translocate to the nucleus and activate the transcription of genes involved in the cellular response to hypoxia . These genes include those encoding erythropoietin (EPO), a hormone that stimulates the production of red blood cells, and vascular endothelial growth factor (VEGF), a key regulator of angiogenesis .
Biochemical Pathways
The inhibition of VHL leads to the activation of the HIF pathway . This pathway plays a central role in the cellular response to low oxygen conditions, coordinating the activation of genes that promote adaptation to hypoxia. These include genes involved in erythropoiesis, angiogenesis, and glycolysis .
Result of Action
The molecular and cellular effects of the compound’s action include the increased production of red blood cells (due to increased EPO expression) and enhanced formation of new blood vessels (due to increased VEGF expression) . These effects can help alleviate conditions such as anemia and may also have implications in the treatment of cancer .
Properties
IUPAC Name |
ethyl 7-(4-cyclopropyltriazol-1-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3/c1-3-23-9-13(19(26)27-4-2)18(25)12-7-14(20)17(8-16(12)23)24-10-15(21-22-24)11-5-6-11/h7-11H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSRJUIUFICLDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3C=C(N=N3)C4CC4)F)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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